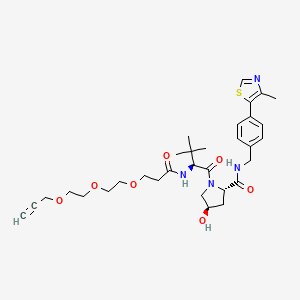

(S,R,S)-AHPC-CO-PEG3-propargyl

Description

BenchChem offers high-quality (S,R,S)-AHPC-CO-PEG3-propargyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-CO-PEG3-propargyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H44N4O7S |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)/t25-,26+,29-/m1/s1 |

InChI Key |

VAUAWSOCVFFOPH-UWPQIUOOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action for VHL-Recruiting PROTAC Linkers: A Structural and Thermodynamic Guide

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is frequently mischaracterized as a passive connector.[1] For Von Hippel-Lindau (VHL)-recruiting PROTACs, the linker is a determinant of thermodynamic cooperativity, isoform selectivity, and cell permeability. This guide dissects the mechanism of action of VHL linkers, moving beyond simple tethering to explore how linker length, composition, and exit vectors manipulate the

The Thermodynamic Engine: Cooperativity and the Ternary Complex

The core mechanism of any PROTAC is the formation of a productive ternary complex.[2] Unlike inhibition, which is driven by binary affinity (

The Cooperativity Factor ( )

The linker’s primary mechanistic role is to influence cooperativity (

- (Positive Cooperativity): The linker induces favorable de novo protein-protein interactions (PPIs) between the Target and VHL. The ternary complex is more stable than the binary components.[3] This is the "holy grail" of linker design (e.g., MZ1 degrading BRD4).

- (Negative Cooperativity): The linker causes steric clashes or entropic penalties, destabilizing the complex.

- (Non-cooperative): The linker acts purely as a tether.

Mechanism of Action Diagram

The following diagram illustrates the thermodynamic equilibrium and the critical "Hook Effect" zone where excess PROTAC inhibits complex formation.

Figure 1: Thermodynamic equilibrium of VHL-PROTAC ternary complex formation. The linker determines the stability of the central Ternary node via cooperativity (

VHL-Specific Linker Design: Exit Vectors and Chemistry

The VHL Anchor (VH032)

Most VHL PROTACs utilize the hydroxyproline-based ligand VH032 .[1] The binding pocket of VHL is deep and specific, recognizing the hydroxyproline residue.

-

Exit Vector 1: The Terminal Amide (LHS) [4]

-

Location: The Left-Hand Side (LHS) acetyl group of VH032.

-

Mechanism:[2][3][5][6][7][8][9] This vector points towards the solvent and the E3 ligase surface. It is the most common attachment point (e.g., MZ1, ARV-771).

-

Utility: Highly versatile; allows for linear extension without disrupting the core binding mode.

-

-

Exit Vector 2: The Phenolic Ether (RHS)

Linker Composition and "Chameleonicity"

VHL ligands are inherently more polar and larger than Cereblon (CRBN) ligands. This places VHL PROTACs at the edge of oral bioavailability.[11]

| Linker Type | Physicochemical Impact | Mechanistic Impact | Recommended Use |

| PEG (Polyethylene Glycol) | Increases solubility (polar). High flexibility. | Often entropically unfavorable (high penalty upon binding). Can lead to "floppy" complexes. | Initial screening (Hit-to-Lead). |

| Alkyl Chains | Increases permeability (lipophilic). | Can induce hydrophobic collapse in aqueous media. | Improving membrane permeability. |

| Rigid (Piperazine, Alkynes) | Reduces entropic penalty. | Pre-organizes the PROTAC into a bioactive conformation ("Lock and Key"). | Optimizing cooperativity and selectivity. |

The Chameleonic Effect: Successful oral VHL PROTACs often employ linkers that can fold to shield polar surface area (PSA) in lipid membranes (increasing permeability) while extending in the cytosol to bind targets. This "chameleonic" behavior is critical for bRo5 compounds.

Experimental Protocols: Validating Linker Mechanism

To rationally optimize a linker, you must measure the ternary complex stability, not just degradation.

Protocol: Measuring Cooperativity ( ) via TR-FRET

This assay quantifies the proximity of the POI and VHL induced by the PROTAC.

Materials:

-

Terbium-labeled VHL (Donor).

-

GFP or chemical fluorophore-labeled POI (Acceptor).

-

PROTAC titration series.[12]

Workflow:

-

Binary

Determination: Titrate PROTAC against VHL-Tb alone and POI-Acceptor alone to determine binary affinities ( -

Ternary Formation: Mix VHL-Tb (constant, ~5 nM) and POI-Acceptor (constant, ~50 nM) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

-

Titration: Add PROTAC in a dose-response format (e.g., 10 pM to 100 µM).

-

Readout: Measure TR-FRET ratio (665 nm / 620 nm) after 1 hour incubation.

-

Analysis: Fit the bell-shaped curve. The amplitude of the curve correlates with the population of the ternary complex.

-

Calculation: Use the equation derived by Douglass et al. (2013) to solve for

.

Protocol: Differential Scanning Fluorimetry (DSF) for Stability

A rapid check to see if the linker induces specific protein folding or stabilization.

-

Mix VHL, POI, and PROTAC (1:1:1 ratio).

-

Apply a thermal ramp (25°C to 95°C).

-

Compare

(melting temperature) of the Ternary mix vs. Binary mixes. -

Result: A significant shift (

) suggests a stable, cooperative complex.

Case Study: MZ1 and the Linker-Driven Selectivity

The PROTAC MZ1 provides the definitive proof of linker mechanism.

-

Components: JQ1 (binds BRD2/3/4) + PEG3 Linker + VH032 (VHL).

-

Observation: JQ1 is a pan-BET inhibitor.[2] MZ1, however, selectively degrades BRD4 over BRD2/3.

-

Mechanism: The specific length and flexibility of the PEG3 linker allow MZ1 to wrap around the BRD4-VHL interface, forming specific H-bonds and hydrophobic contacts that are not possible with BRD2 or BRD3 due to slight sequence differences in the surface residues.

-

Outcome: The linker converts a non-selective inhibitor into a selective degrader via thermodynamic cooperativity (

).

Linker Optimization Workflow

Use this logic flow to guide your linker optimization campaigns.

Figure 2: Decision matrix for VHL PROTAC linker optimization.

References

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[2] Nature Chemical Biology.

-

Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society.

-

Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition.

-

Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.

-

Atilaw, Y., et al. (2021). Solution Conformations of an Orally Bioavailable VHL PROTAC. ACS Medicinal Chemistry Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pnas.org [pnas.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 8. explorationpub.com [explorationpub.com]

- 9. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. support.nanotempertech.com [support.nanotempertech.com]

Precision Conjugation: A Technical Guide to Click Chemistry Linkers in PROTAC Development

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous discovery to rational engineering. Central to this evolution is the linker —once viewed as a passive connector, now recognized as a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1]

This guide addresses the convergence of Click Chemistry and PROTAC design. It moves beyond basic definitions to explore how modular assembly platforms (CuAAC, SPAAC, IEDDA) enable the rapid synthesis of degrader libraries and the development of in-cell assembly technologies (CLIPTACs).

Part 1: The Strategic Role of Linkers in PROTAC Design

The linker defines the spatial relationship between the Target Protein (POI) and the E3 Ligase.[1] An optimal linker must satisfy the "Goldilocks" zone: long enough to prevent steric clashes but short enough to induce the necessary protein-protein interactions (PPIs) for ubiquitination.

The Triazole Moiety: More Than a Connector

In click-chemistry-enabled PROTACs, the 1,2,3-triazole ring formed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not bio-inert. It acts as a non-classical bioisostere of the amide bond , influencing the physicochemical profile of the degrader.

| Feature | Amide Bond | 1,2,3-Triazole (1,4-disubstituted) | Impact on PROTAC |

| Dipole Moment | ~3.7 D | ~5.0 D | Triazoles increase polarity, potentially improving solubility of lipophilic warheads. |

| H-Bonding | Donor & Acceptor | Weak Acceptor (N2/N3), Weak Donor (C5-H) | Can engage in unique interactions with the E3 ligase surface. |

| Metabolic Stability | Susceptible to proteases/amidases | Highly stable | Prevents premature linker cleavage in plasma. |

| Rigidity | Planar (partial double bond) | Planar aromatic ring | Reduces entropic cost of binding but requires precise length optimization. |

The Hook Effect and Linker Length

The "Hook Effect" occurs at high PROTAC concentrations where binary complexes (PROTAC-POI or PROTAC-E3) outcompete the productive ternary complex. Click chemistry allows for the rapid generation of "linkerology" libraries to empirically determine the optimal length (typically 12–20 Å) that maximizes cooperativity (

Part 2: The Click Toolkit for Modular Assembly

Decision Matrix: Selecting the Right Click Reaction

Not all click reactions are suitable for every stage of development. Use the following logic to select the appropriate chemistry.

Figure 1: Decision matrix for selecting click chemistry methodologies in PROTAC development based on experimental goals.

Comparative Technical Specifications

| Reaction Type | Reagents | Kinetics ( | Biocompatibility | Primary Use Case |

| CuAAC | Azide + Alkyne + Cu(I) | Low (Cu toxicity) | Library Synthesis. Rapidly coupling purified ligands to explore linker SAR. | |

| SPAAC | Azide + Cyclooctyne (DBCO) | High | Live Cell Imaging. Attaching fluorophores to PROTACs; simple in-cell assembly. | |

| IEDDA | Tetrazine + TCO | Excellent | CLIPTACs. In-cell assembly of degraders at low concentrations. |

Part 3: Protocol – High-Throughput Synthesis via CuAAC

Objective: To synthesize a library of BRD4 degraders (JQ1-Linker-Thalidomide) using a convergent click strategy.

Experimental Workflow

-

Precursor Synthesis:

-

Warhead A: JQ1 functionalized with an Azide (via short alkyl spacer).

-

Warhead B: Thalidomide functionalized with a terminal Alkyne (via PEG linkers of varying lengths: n=1, 3, 5).

-

-

Click Reaction (96-well plate format):

-

Dissolve Warhead A (1.0 eq) and Warhead B (1.0 eq) in DMSO/t-BuOH (1:1).

-

Prepare Catalyst Master Mix:

(0.1 eq), Sodium Ascorbate (0.5 eq), and THPTA ligand (0.5 eq). Note: THPTA prevents Cu(I) oxidation and disproportionation. -

Add Master Mix to reaction wells.

-

Incubate at RT for 2–4 hours.

-

-

Purification:

-

Direct injection onto Prep-HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Isolate the 1,4-disubstituted triazole product.

-

Validation

-

LC-MS: Confirm mass [M+H]+.

-

1H-NMR: Verify the presence of the distinct triazole proton singlet (

7.5–8.0 ppm).

Part 4: Advanced Application – CLIPTACs (In-Cell Assembly)

One of the major limitations of PROTACs is their high molecular weight (>800 Da), which hinders cell permeability. CLIPTACs (Click-Formed PROTACs) bypass this by administering two smaller, permeable precursors that self-assemble inside the cell via the ultrafast IEDDA reaction.

CLIPTAC Mechanism

Figure 2: Mechanism of CLIPTAC technology. Precursors enter the cell independently and assemble via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

CLIPTAC Protocol (In Vitro Proof of Concept)

-

Cell Seeding: Seed HeLa cells at 70% confluency.

-

Sequential Treatment:

-

Add TCO-tagged POI ligand (10 µM) to media. Incubate 1 hr.

-

Wash cells 3x with PBS to remove unbound ligand.

-

Add Tetrazine-tagged E3 ligand (10 µM). Incubate 1–4 hrs.

-

-

Lysis & Analysis:

-

Lyse cells using RIPA buffer containing protease inhibitors.

-

Perform Western Blot for POI (e.g., BRD4) and Actin (loading control).

-

Control: Treat cells with TCO-ligand only or Tetrazine-ligand only to confirm neither induces degradation alone.

-

Part 5: References

-

Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Source: ACS Medicinal Chemistry Letters (2023). Significance: Demonstrates that the triazole is not a passive linker; its position relative to the warhead significantly alters LogD and solubility.

-

Click chemistry in the development of PROTACs. Source: RSC Chemical Biology (2024).[2] Significance: Comprehensive review of CuAAC and SPAAC applications in degrader synthesis.

-

Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras (CLIPTACs). Source: Cell Chemical Biology (Heightman et al., 2016). Significance: The foundational paper establishing the CLIPTAC methodology using IEDDA chemistry.

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles. Source: ChemRxiv (2025). Significance: Validates the structural and electronic similarities between triazoles and amides in ligand design.

-

Comparative analysis of CuAAC and SPAAC in Proteomics. Source: Journal of Proteomics (2025). Significance: Provides kinetic and specificity comparisons relevant to choosing between click methods.

Sources

Engineering the E3 Engine: A Technical Guide to Functionalized VHL Ligands

Introduction: The Anchor of Targeted Protein Degradation

Von Hippel-Lindau (VHL) protein has emerged as the premier E3 ligase substrate receptor for the design of Proteolysis Targeting Chimeras (PROTACs). Unlike Cereblon (CRBN), the other dominant E3 ligase used in TPD, VHL offers a distinct advantage: its natural binding mode with Hypoxia-Inducible Factor 1

This guide dissects the medicinal chemistry of VHL ligands, moving beyond basic binding to the strategic functionalization required to create potent degraders.[][3]

The Mechanism of Action

The functionalized VHL ligand acts as the "engine" of a PROTAC. It does not inhibit VHL's function but rather hijacks it. The ligand recruits the VCB complex (VHL-ElonginB-ElonginC) to a target protein (POI), facilitating the transfer of ubiquitin from an E2 enzyme to the POI.

Figure 1: The logic of VHL-mediated degradation. The functionalized ligand bridges the E3 ligase and the target.

The Structural Basis: The Hydroxyproline Pharmacophore

The foundation of all VHL medicinal chemistry is the (2S,4R)-4-hydroxyproline (Hyp) motif.[4] This scaffold mimics the hydroxylated proline residue (Pro564) of HIF-1

Key Binding Interactions

To functionalize a ligand without destroying its affinity, one must preserve specific interactions within the VHL binding pocket:

-

The Hydroxyl Anchor: The 4-hydroxy group of the Hyp core forms critical hydrogen bonds with Ser111 and His115 . Medicinal Chemistry Rule: Never modify this hydroxyl group; it is the "warhead" for the VHL protein itself.

-

The "Left-Handed" Helix Mimic: The ligand adopts a conformation that mimics the left-handed polyproline II helix of the HIF-1

peptide.

The Gold Standards: VH032 and VH101

Two ligands dominate the field.[4][5][6] Understanding their structure is prerequisite to functionalization.

| Ligand | Structure / Feature | Binding Affinity ( | Key Characteristic |

| VH032 | Hyp-based, acetylated N-terminus | ~185 nM | The industry standard. High specificity, robust physicochemical properties. |

| VH101 | Fluoro-hydroxyproline derivative | < 50 nM | Higher potency due to fluorine-induced dipole interactions, but harder to synthesize. |

| GNE-7599 | Macrocyclic derivative | ~10 nM | Optimized for oral bioavailability (Genentech). |

Functionalization Strategies: Exit Vectors

The critical decision in VHL ligand design is the choice of Exit Vector —the position where the linker is attached. An incorrect vector points the linker into the protein surface, killing binding affinity (steric clash). A correct vector directs the linker into the solvent, allowing it to reach the target protein.

The Left-Hand Side (LHS) Vector

This is the most common functionalization site, located at the N-terminus of the Hyp scaffold.

-

Chemistry: Typically involves an amide coupling to the amine of the tert-leucine residue.[3]

-

Mechanism: The linker extends out of the binding pocket towards the "top" of the VHL interface.

-

Example: ARV-771 (BET degrader) uses the LHS vector.

-

Pros: High synthetic tractability; minimal disruption to the core Hyp binding mode.

The Right-Hand Side (RHS) Vector

Located at the phenyl ring (often a benzyl group) attached to the C4 position of the thiazole/oxazole.

-

Chemistry: Phenolic ether formation or SnAr reactions on the phenyl ring.

-

Mechanism: Projects the linker in the opposite direction to the LHS, accessing a different hemisphere of the target protein.

-

Pros: Useful when the LHS vector leads to a PROTAC that cannot adopt a productive ternary complex geometry.

The "Solvent-Exposed" Methyl Vector

A newer strategy involves functionalizing the methyl group on the phenyl ring (benzylic position).

-

Insight: This position is highly solvent-exposed. Functionalization here (e.g., converting a methyl to a hydroxymethyl for ether linkage) often retains potency while altering the vector angle by ~45 degrees compared to LHS/RHS.

Experimental Workflow: Design-Make-Test

The development of a functionalized VHL ligand follows a strict iterative cycle.

Figure 2: The iterative workflow for validating functionalized VHL ligands before PROTAC assembly.

Protocol: Fluorescence Polarization (FP) Binding Assay

Before synthesizing a complex PROTAC, you must validate that your functionalized VHL ligand (the ligand + linker handle) still binds VHL. The standard industry method is a competitive Fluorescence Polarization (FP) assay.

Objective: Determine the

Reagents & Setup

-

Protein: Recombinant VCB Complex (VHL-ElonginB-ElonginC).[4][6] Final conc: ~20–50 nM.

-

Tracer: FAM-HIF-1

peptide (or commercially available BODIPY-VH032). Final conc: 5–10 nM. -

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

-

Plate: 384-well black, low-binding microplate.

Step-by-Step Procedure

-

Compound Preparation:

-

Dissolve the functionalized VHL ligand in 100% DMSO to 10 mM.

-

Perform a 10-point serial dilution (1:3) in DMSO.

-

Transfer 100 nL of compound to the assay plate (using an acoustic dispenser like Echo, or careful pipetting).

-

-

Protein Addition:

-

Dilute VCB complex in Assay Buffer to 2x the desired final concentration.

-

Add 10

L of Protein solution to the wells. -

Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein equilibrium.

-

-

Tracer Addition:

-

Dilute Fluorescent Tracer in Assay Buffer to 2x final concentration.

-

Add 10

L of Tracer solution to the wells. -

Final Volume: 20

L. Final DMSO: 0.5%.

-

-

Measurement:

-

Incubate for 30–60 minutes at RT in the dark.

-

Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

-

-

Analysis:

-

Plot mP (milli-Polarization) units against log[Compound Concentration].

-

Fit data to a 4-parameter logistic equation to calculate

.

-

Self-Validation Check:

-

Z-Prime (

): Must be > 0.5 for the assay to be considered robust. -

Reference Control: Run unmodified VH032 as a positive control. It should yield an

of ~100–300 nM depending on conditions.

Future Outlook: Beyond Simple Binding

The field is moving beyond simple "binder-linker" constructs.

-

Covalent VHL Ligands: Recent work (e.g., VHL-SF2) utilizes sulfonyl fluorides to covalently modify VHL, potentially allowing for "catalytic" turnover of the PROTAC itself or permanent E3 recruitment.

-

Macrocyclization: To improve oral bioavailability (a major weakness of Hyp-based ligands), companies like Genentech have developed macrocyclic VHL ligands (e.g., GNE-7599) that lock the bioactive conformation, improving permeability.

References

-

Galdeano, C. et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities.[4][7] Journal of Medicinal Chemistry.

-

[Link]

-

-

Buckley, D. L. et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[][3][7][8] Journal of the American Chemical Society.[7]

-

[Link]

-

-

Frost, J. et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition.

-

[Link]

-

-

Soares, P. et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: structure-activity relationships leading to the chemical probe VH298.[9] Journal of Medicinal Chemistry.

-

[Link]

-

-

Genentech (GNE-7599):Note: Specific reference to GNE-7599 structure and bioavailability is derived from recent patent literature and conference disclosures (e.g., ACS Fall 2023).

-

[Link]

-

Sources

- 1. precisepeg.com [precisepeg.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. VHL ligands and functionalized intermediates - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Reaction conditions for coupling VHL ligands to target proteins

Application Note: Chemical Conjugation Strategies for VHL-Recruiting PROTACs

Abstract

This guide details the chemical methodologies for coupling Von Hippel-Lindau (VHL) E3 ligase ligands (specifically VH032 and its derivatives) to target protein ligands to create Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It addresses the critical challenges of solubility, regioselectivity, and stereochemical integrity during the synthesis of heterobifunctional degraders.

Strategic Design: The "Exit Vector" Imperative

Before initiating synthesis, the "exit vector"—the site where the linker attaches to the VHL ligand—must be selected.[5] Improper selection will sterically clash with the E3 ligase, abolishing binary binding.

-

The Gold Standard (LHS): The terminal amine of the Left-Hand Side (LHS) acetyl group (after the tert-leucine residue).

-

The Alternative (RHS): The phenyl ring on the Right-Hand Side (RHS).

-

Chemistry: S_NAr (Nucleophilic Aromatic Substitution) or Phenol ether formation.

-

Pros: Useful when the LHS vector induces unfavorable ternary complexes.

-

Visualizing the Design Workflow

Figure 1: Decision tree for designing VHL-based degraders. The LHS exit vector is the primary starting point for 90% of successful degraders.

Critical Reaction Parameters

The synthesis of PROTACs is often plagued by the "Solubility Paradox": VHL ligands are peptidomimetics (polar), while target warheads are often lipophilic inhibitors.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent System | DMF (Dry) or DMSO/DMF (1:1) | Essential for solubilizing the peptidomimetic VHL ligand. DCM often fails to dissolve VH032 derivatives. |

| Coupling Agent | HATU (1.0–1.2 eq) | Superior to EDC/HOBt for sterically hindered amines. Faster kinetics reduce epimerization risk. |

| Base | DIPEA (2.0–3.0 eq) | Hunig’s base prevents acid-catalyzed degradation of the hydroxyproline core. |

| Temperature | RT (20–25°C) | CRITICAL: Heating (>40°C) causes epimerization of the hydroxyproline (Trans → Cis), killing VHL binding affinity [2]. |

| Stoichiometry | 1:1.1 (Limiting : Excess) | Use the VHL ligand as the limiting reagent if it is more expensive/complex; otherwise, use the linker-warhead as limiting. |

Detailed Protocol: Amide Coupling (The "Workhorse" Method)

This protocol describes coupling a Carboxylic Acid-Linker-Warhead to a VH032-Amine derivative.

Materials

-

VHL Ligand: VH032-amine (functionalized at the LHS terminal acetyl group).

-

Linker-Warhead: Target ligand attached to a linker ending in a carboxylic acid (–COOH).

-

Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

1. Activation of the Acid (Pre-activation)

-

In a generic 4 mL glass vial, dissolve the Linker-Warhead-COOH (1.0 equiv, e.g., 0.05 mmol) in anhydrous DMF (0.5 mL).

-

Add HATU (1.1 equiv).

-

Add DIPEA (2.5 equiv).

-

Observation: The solution may turn slightly yellow.

-

Stir: Let stir at Room Temperature (RT) for 5–10 minutes. This generates the active ester (O-At).

2. Coupling Reaction

-

Add the VH032-amine (1.0 equiv) directly to the activated mixture.

-

Note: If the VHL ligand is not soluble in the initial volume, dissolve it separately in a minimum volume of DMF (0.2 mL) before addition.

-

Flush the headspace with Nitrogen or Argon gas to remove moisture.

-

Cap tightly and stir at RT for 2–4 hours.

3. Monitoring (QC Checkpoint)

-

Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Success Criteria: Disappearance of the VH032-amine peak (M+H) and appearance of the Product peak (M+H).

-

Warning: If the reaction stalls (50% conversion after 4h), add another 0.2 equiv of HATU and stir for 12 hours. Do not heat.

4. Workup & Purification (The "Crash Out" Method)

-

Challenge: DMF is difficult to evaporate.

-

Step A: Pour the reaction mixture into 10 volumes of ice-cold Diethyl Ether or 50:50 Ether/Hexane .

-

Step B: Centrifuge at 4,000 rpm for 5 minutes. The PROTAC will often precipitate as a white/off-white pellet.

-

Step C: Decant the supernatant (containing DMF and excess DIPEA).

-

Step D: Redissolve the pellet in DMSO/MeOH (1:1) and purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Alternative Protocol: Click Chemistry (Library Generation)

For rapidly screening linker lengths, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred.

-

Reagents: CuSO₄ (0.1 eq), Sodium Ascorbate (0.5 eq), THPTA Ligand (0.1 eq).

-

Solvent: tBuOH/Water (1:1) or DMF/Water (if solubility is poor).

-

Procedure:

-

Mix VHL-Azide and Warhead-Alkyne (1:1).

-

Add the pre-complexed Cu-THPTA catalyst solution.

-

Stir for 1 hour at RT.

-

Note: Copper removal is essential for biological assays. Use a scavenger resin (e.g., QuadraPure™ TU) post-reaction.

-

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the chemical synthesis pathway and potential failure points.

Figure 2: Synthetic pathway for amide-coupled PROTACs. The dashed line indicates the risk of epimerization if temperature is uncontrolled.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Yield | Product stuck in DMF during workup. | Skip the ether precipitation. Inject the crude DMF reaction mixture directly onto the Prep-HPLC (ensure column loading capacity is not exceeded). |

| Epimerization | Two peaks with identical Mass (M+H) in LCMS. | The hydroxyproline has isomerized. Cause: Too much base or heat. Fix: Reduce DIPEA to 2.0 eq and ensure reaction is strictly at 20°C. |

| Precipitation | Reaction turns cloudy immediately. | The PROTAC is insoluble in the reaction solvent. Add DMSO (up to 20% v/v) to the DMF mixture to resolubilize. |

References

-

Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468.

-

Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry, 57(20), 8657-8663.

-

Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770–1777.

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 142(14), 6654-6666.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of VHL-Based Bifunctional Degraders (PROTACs) via Propargyl-VHL Ligands

Abstract & Strategic Overview

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous discovery to rational, high-throughput engineering. A major bottleneck in PROTAC development is the synthesis of the linker region—the chemical bridge connecting the Protein of Interest (POI) ligand to the E3 ligase ligand.[1] Traditional linear synthesis is slow and limits the exploration of linker length and composition, which are critical determinants of degradation efficiency (DC50) and ternary complex stability.

This guide details the modular preparation of VHL-based bifunctional degraders using Propargyl-VHL ligands . By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), researchers can rapidly couple a single "universal" E3 ligase anchor (Propargyl-VHL) with a library of azide-functionalized POI ligands. This approach drastically reduces synthetic overhead and accelerates Structure-Activity Relationship (SAR) studies.

Key Advantages of this Protocol

-

Modularity: One E3-alkyne building block serves infinite POI-azide partners.

-

Speed: Reaction times are short (1–4 hours) with high yields (>80%).

-

Bio-orthogonality: The alkyne-azide reaction is highly specific, tolerating most functional groups on complex drug molecules.

-

Linker Diversity: The resulting 1,2,3-triazole ring serves as a stable, rigid linker element that enhances solubility.

The Chemical Toolkit

Successful synthesis requires high-purity building blocks. The core component is the Propargyl-VHL ligand, a derivative of the potent VHL binder VH032 .

Component Architecture[2]

| Component | Function | Chemical Identity | Critical Feature |

| Propargyl-VHL | E3 Ligase Anchor | VH032-propargyl derivative | Contains a terminal alkyne handle.[2] Typically attached at the "Left Hand Side" (acetamido group) of VH032 to avoid disrupting VHL binding [1]. |

| POI-Linker-Azide | Target Warhead | Drug/Inhibitor + Linker + Azide | Must retain affinity for the target protein. The linker length (PEG, alkyl) determines the spatial reach. |

| Catalyst System | Reaction Driver | CuSO₄ + Sodium Ascorbate | Generates Cu(I) in situ. |

| THPTA | Ligand Stabilizer | Tris(3-hydroxypropyltriazolylmethyl)amine | Crucial: Protects Cu(I) from oxidation and prevents copper-induced degradation of sensitive biomolecules [2]. |

Structural Logic

The propargyl group is strategically placed on the VH032 scaffold at a solvent-exposed position (the "exit vector"). This ensures that once the PROTAC is formed, the bulky linker and POI ligand do not sterically clash with the VHL protein surface.

Experimental Protocol: "Click" Synthesis

Pre-Reaction Checklist

-

Stoichiometry: Calculate 1.0 equivalent (eq) of Propargyl-VHL and 1.0–1.1 eq of Azide-POI.

-

Solvent: Degassed DMSO or DMF is preferred for solubility.

-

Safety: Azides are stable but should be handled with care. Copper waste must be disposed of separately.

Step-by-Step Synthesis Procedure

Step 1: Preparation of Stock Solutions

-

Dissolve Propargyl-VHL (10 mM) in anhydrous DMSO.

-

Dissolve Azide-POI Ligand (10 mM) in anhydrous DMSO.

-

Prepare CuSO₄·5H₂O (50 mM) in deionized water.

-

Prepare THPTA (100 mM) in deionized water.

-

Prepare Sodium Ascorbate (500 mM) in deionized water. Note: Prepare fresh; ascorbate oxidizes (turns yellow) rapidly.

Step 2: The Click Reaction Rationale: We premix Copper and THPTA to form the catalytic complex before adding it to the reactants. This prevents "naked" copper from chelating to the drug molecules.

-

In a 1.5 mL Eppendorf tube or glass vial, mix the CuSO₄ and THPTA solutions.

-

Ratio: 1 eq Cu : 5 eq THPTA.

-

Incubate for 5 minutes at room temperature (RT).

-

-

To the reaction vessel, add:

-

Propargyl-VHL (1.0 eq, e.g., 5 µmol).

-

Azide-POI Ligand (1.1 eq, e.g., 5.5 µmol).

-

Solvent (DMSO) to reach a final concentration of ~50 mM for reactants.

-

-

Add the Cu-THPTA complex (0.1–0.5 eq relative to VHL).

-

Add Sodium Ascorbate (1.0–2.0 eq).

-

Tip: The solution may turn slightly yellow/orange. If it turns dark brown/black, oxidation is occurring; add more ascorbate.

-

-

Purge the headspace with Nitrogen or Argon (optional but recommended).

-

Stir or shake at Room Temperature for 2–4 hours .

Step 3: Monitoring

-

Analyze a 2 µL aliquot by LC-MS .

-

Success Marker: Disappearance of the Propargyl-VHL mass (MW ~526 Da) and appearance of the Product Mass (MW = Mass_VHL + Mass_Azide). The 1,2,3-triazole formation is irreversible.

Step 4: Workup and Purification

-

Dilute the reaction mixture 10-fold with MeOH/Water (1:1) containing 0.1% Formic Acid.

-

Filter through a 0.2 µm syringe filter to remove copper precipitates.

-

Purify via Preparative HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

-

Lyophilize fractions to obtain the final PROTAC powder.

Visualization of Workflows

Reaction Pathway

This diagram illustrates the convergence of the two functional modules into the final bifunctional degrader.

Caption: Convergence of Propargyl-VHL and Azide-POI via CuAAC to form the stable Triazole-linked PROTAC.

Experimental Decision Tree

A self-validating workflow to ensure high-quality synthesis and troubleshooting.

Caption: Step-by-step decision tree for synthesis, monitoring, and purification.

Biological Validation (QC)

Synthesis is only the first step. The generated molecule must be validated for its ability to degrade the target protein.

| Assay | Purpose | Success Criteria |

| Western Blot | Determine degradation potency.[3] | >50% reduction in protein levels at 1 µM or lower.[1] |

| DC50 Calculation | Quantify potency. | Concentration required for 50% degradation (typically nM range). |

| Competition Assay | Verify mechanism. | Pre-treatment with free VHL ligand or Proteasome inhibitor (MG132) should rescue the protein levels. |

| Hook Effect | Verify binary vs ternary complex. | At very high concentrations, degradation often decreases due to saturation of individual binding sites (non-productive binary complexes). |

References

-

Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[1][4] Journal of Medicinal Chemistry, 61(2), 453–461.

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162.

-

Yoshida, S., et al. (2025).[4][5][6] "Rapid synthesis of proteolysis-targeting chimeras by consecutive click assembly." Bulletin of the Chemical Society of Japan, 98(1).

-

Tocris Bioscience. "VH 032, propargyl | Degrader Building Blocks." Product Datasheet.

-

Testa, A., et al. (2020). "Click Chemistry-Enabled PROTAC Discovery."[1][4][5][6][7] Methods in Molecular Biology, 2185, 139-156.

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs | Tokyo University of Science [tus.ac.jp]

- 6. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects in AHPC-Based Degraders

Welcome to the Advanced Applications Support Center. Topic: AHPC (VHL-recruiting) Protein Degraders. Role: Senior Application Scientist.

Introduction: The VHL Specificity Paradigm

You are likely using AHPC (also known as VHL ligand 2 or the core of VH032) because Von Hippel-Lindau (VHL) offers a distinct specificity profile compared to Cereblon (CRBN). Unlike CRBN ligands (thalidomide analogs), which frequently degrade neosubstrates like IKZF1/3, AHPC is generally "cleaner" regarding neosubstrate recruitment.

However, AHPC-based degraders face unique challenges: HIF-1

Module 1: Design & Synthesis – The "Pre-Experiment" Check

Before you pipette a single cell, your chemical probe design must include self-validating controls.

Critical Check: The Epimer Negative Control

Issue: You observe cytotoxicity or phenotype changes, but are they due to target degradation or the chemical scaffold itself? Root Cause: The VHL binding pocket is stereospecific. The active AHPC ligand contains a trans-4-hydroxyproline . Solution: You must synthesize or purchase the cis-hydroxyproline epimer. This molecule is chemically identical to your degrader but does not bind VHL.

| Component | Active Degrader | Negative Control (Epimer) |

| Stereochemistry | ||

| VHL Binding | High Affinity ( | No Binding / Negligible |

| Target Binding | Yes | Yes |

| Interpretation | If active, degradation is VHL-driven. | If active, effect is off-target or toxicity. |

FAQ: Linkerology & Exit Vectors

Q: My degrader binds VHL and the POI (Protein of Interest) in biophysical assays but fails in cells. Why? A: You likely have a permeability issue or a "clash" preventing ternary complex formation.

-

Troubleshooting: AHPC is large and polar. Short PEG linkers often result in poor permeability. Switch to rigid alkyl or piperazine-based linkers to improve lipophilicity. Ensure the exit vector (usually the phenol or terminal amine of AHPC) does not bury the ligand into the VHL interface.

Module 2: Cellular Assay Troubleshooting

The "Hook Effect" (Prozone Phenomenon)

Symptom: Your degradation curve is bell-shaped.[1][2] You see maximal degradation at 1

Visualization of the Hook Effect Logic:

Caption: Thermodynamic logic of the Hook Effect. Excess degrader favors binary complexes, blocking the productive ternary assembly.

Protocol: Optimizing the Concentration Window

-

Range: Screen 5-point log dilutions from 1 nM to 10

M. -

Observation: If you see the "hook" (recovery) at 10

M, your therapeutic window is likely 10 nM – 1 -

Action: Do not push concentration simply to see "more" degradation. You are fighting thermodynamics.

Module 3: Validation & Specificity Protocols

Protocol A: The Competition "Rescue" Assay

Objective: Prove that the observed degradation is strictly dependent on VHL binding, ruling out non-specific proteolysis.

Step-by-Step:

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) to 70% confluency.

-

Pre-treatment (T = -1 hour):

-

Group A: Vehicle (DMSO).

-

Group B: Free VHL Ligand (VH032-thiol or similar) at 10-20x excess relative to the PROTAC concentration.

-

Group C: Proteasome Inhibitor (MG132, 10

M) or Neddylation Inhibitor (MLN4924, 1

-

-

Treatment (T = 0): Add your AHPC-degrader at its

concentration to all groups. -

Incubation: Incubate for 4–6 hours (fast degraders) or 16–24 hours.

-

Readout: Western Blot.

Protocol B: Monitoring the "HIF-1

Liability"

Issue: AHPC binds the same pocket on VHL as HIF-1

Detection Method:

-

Treat cells with your degrader at 1

M, 5 -

Western Blot for HIF-1

(usually absent in normoxia) and GLUT1 (a downstream HIF target). -

Threshold: If HIF-1

appears at the concentration required for POI degradation, your therapeutic window is closed. You must optimize the linker to increase cooperativity (

Summary: Troubleshooting Decision Tree

Use this flow to diagnose your AHPC degrader issues.

Caption: Diagnostic logic flow for validating AHPC-based degrader specificity.

References

-

Buckley, D. L., et al. (2012). "Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society.

- Significance: Establishes the design of VH032 and the critical hydroxyproline stereochemistry.

-

Bondeson, D. P., et al. (2015).[7] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

- Significance: foundational paper comparing VHL and CRBN degraders and demonstr

-

Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications.

- Significance: Provides excellent data on the Hook Effect and VHL dimeriz

-

Lai, A. C., & Crews, C. M. (2017).[8] "Induced protein degradation: an emerging drug discovery paradigm."[5][9] Nature Reviews Drug Discovery.

- Significance: Comprehensive review of off-target mechanisms and rescue experiments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Validating VHL Ligand Engagement via Fluorescence Polarization

Topic: Validating VHL Binding of (S,R,S)-AHPC-CO-PEG3-propargyl via a Competitive Fluorescence Polarization Assay

Authored For: Researchers, scientists, and drug development professionals engaged in targeted protein degradation and inhibitor development.

Executive Summary

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The validation of a ligand's ability to engage VHL is the foundational first step in developing an effective degrader. This guide provides an in-depth, experience-driven walkthrough for validating the binding of (S,R,S)-AHPC-CO-PEG3-propargyl , a VHL ligand functionalized for click chemistry, using a competitive Fluorescence Polarization (FP) assay. We will compare its performance to established VHL ligands and provide a self-validating, step-by-step protocol grounded in biophysical principles.

The Biological Imperative: Why VHL Binding Matters

The VHL protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1][2] In a cellular context under normal oxygen levels (normoxia), its primary role is to recognize a hydroxylated proline residue on the Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] This recognition event tags HIF-1α for ubiquitination and subsequent degradation by the proteasome, effectively suppressing the hypoxic response.[3][4]

PROTAC technology hijacks this natural process. A PROTAC molecule physically links a target protein to VHL (or another E3 ligase) via a chemical linker. This induced proximity leads to the ubiquitination and degradation of the target protein. The entire process hinges on the PROTAC's ability to first bind VHL with sufficient affinity and specificity. Therefore, quantitatively confirming the binding of a VHL ligand, such as (S,R,S)-AHPC-CO-PEG3-propargyl, is a non-negotiable checkpoint in PROTAC development.

Comparative Ligand Analysis

The molecule of interest, (S,R,S)-AHPC-CO-PEG3-propargyl , is a derivative of the well-established (S,R,S)-AHPC core, a potent VHL ligand. [5][6]The addition of a PEG3 linker and a terminal propargyl group is a strategic modification designed to enable its conjugation to other molecules via "click chemistry" for PROTAC synthesis. [7][8] Before embarking on the assay, it's crucial to understand where this ligand fits in the landscape of VHL binders. A successful validation would show a binding affinity (IC₅₀) comparable to its parent scaffold, as the linker is positioned away from the key binding interactions.

| Ligand | Core Structure | Key Features | Typical Binding Affinity (IC₅₀/Kᵢ) |

| (S,R,S)-AHPC-CO-PEG3-propargyl | (S,R,S)-AHPC | Propargyl group for click chemistry conjugation. [9][10] | To be determined by this assay |

| VH298 | VH032 derivative | A potent, well-characterized VHL inhibitor. Often used as a positive control. [1] | ~100 - 300 nM |

| (S,R,S)-AHPC (VH032-NH2) | (S,R,S)-AHPC | The parent amine-containing scaffold. [5] | ~200 - 500 nM |

| FAM-HIF-1α peptide | HIF-1α ODD | Fluorescently labeled peptide tracer derived from HIF-1α's native binding domain. [11][12] | ~3 nM (Kd) [12] |

Binding affinities can vary based on assay conditions and protein constructs used.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. We will first determine the binding of a fluorescent tracer to the VHL complex and then use those optimized conditions for the competitive assay with (S,R,S)-AHPC-CO-PEG3-propargyl.

A. Essential Reagents & Materials

-

Protein: Purified VCB Complex (VHL/Elongin B/Elongin C). Rationale: Elongins B and C are essential for the proper folding and stability of VHL, ensuring a biologically relevant conformation. [1][13]* Fluorescent Tracer: FAM-labeled HIF-1α peptide (20-mer). Rationale: This tracer mimics the natural substrate, providing high-affinity, specific binding. [11][12]* Test Compound: (S,R,S)-AHPC-CO-PEG3-propargyl, dissolved in 100% DMSO.

-

Positive Control: VH298, a known VHL inhibitor, dissolved in 100% DMSO. [1]* Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20. Rationale: A standard physiological buffer with a non-ionic surfactant to prevent non-specific binding and aggregation. [11]* Microplates: Black, low-binding 384-well microplates. Rationale: Black plates minimize background fluorescence and light scatter, while low-binding surfaces prevent protein and tracer adsorption. [14]* Instrumentation: A microplate reader capable of measuring fluorescence polarization.

B. Experimental Workflow

C. Step-by-Step Methodology: The Competition Assay

This protocol assumes the Kd of the tracer and the optimal protein concentration have been predetermined via a direct binding titration. A common starting point is to use the VCB complex at a concentration of ~3-5x the tracer's Kd and the tracer at a concentration at or below its Kd.

-

Prepare Compound Dilutions:

-

Create a 10-point serial dilution series of (S,R,S)-AHPC-CO-PEG3-propargyl in 100% DMSO, starting from a high concentration (e.g., 10 mM).

-

Prepare an identical dilution series for the positive control, VH298.

-

Causality Check: Serial dilutions in DMSO first, followed by dilution into aqueous buffer, prevents compound precipitation. The final DMSO concentration in the assay should be kept constant across all wells (e.g., ≤1%) to avoid artifacts. [15]

-

-

Set Up the Assay Plate (384-well format, 20 µL final volume):

-

Prepare a master mix of VCB complex and FAM-HIF-1α tracer in Assay Buffer. For example, to achieve final concentrations of 15 nM VCB and 3 nM tracer, prepare a mix with 20 nM VCB and 4 nM tracer.

-

Dispense 15 µL of this master mix into all "Test" and "Positive Control" wells.

-

High Polarization Control (Max Signal): In triplicate, add 15 µL of the master mix and 5 µL of Assay Buffer containing the same final DMSO concentration as the test wells. This represents 100% binding.

-

Low Polarization Control (Min Signal): In triplicate, add 15 µL of a solution containing only the 4 nM tracer (no VCB) and 5 µL of Assay Buffer with DMSO. This represents 0% binding. [16]

-

-

Add Competitors:

-

Transfer 5 µL of each serially diluted test compound and control inhibitor from the DMSO plate to the corresponding wells of the assay plate. This achieves a 1:4 dilution to the final desired concentration.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for 60-90 minutes, protected from light. Rationale: Incubation allows the binding reaction to reach equilibrium, which is essential for accurate affinity measurements. [11]

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization-capable reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the FAM fluorophore.

-

The output is typically measured in millipolarization (mP) units.

-

Data Analysis and Interpretation

-

Data Normalization: Convert the raw mP values to "% Inhibition" or "% Displacement" using the high and low polarization controls.

-

% Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

-

-

Curve Fitting: Plot the "% Inhibition" against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism.

-

-

Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the competitor that displaces 50% of the fluorescent tracer. This value is a direct measure of the ligand's binding potency in this specific assay format.

Expected Outcome: For (S,R,S)-AHPC-CO-PEG3-propargyl , a successful validation would yield a clean sigmoidal curve with an IC₅₀ value in the nanomolar range, ideally consistent with the affinity of its parent (S,R,S)-AHPC scaffold. This result confirms that the ligand engages the VHL protein with high potency and that the linker modification does not abolish its binding activity, making it a suitable building block for PROTAC synthesis.

Conclusion

The competitive Fluorescence Polarization assay is a highly effective and quantitative method for validating the binding of unlabeled ligands to the VHL E3 ligase complex. By following the detailed, rationale-driven protocol outlined in this guide, researchers can confidently determine the binding potency of (S,R,S)-AHPC-CO-PEG3-propargyl . This validation is a critical first step, providing the empirical foundation needed to advance the development of novel, VHL-recruiting PROTACs for targeted protein degradation.

References

-

Vertex AI Search, based on "Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres". [17]2. Vertex AI Search, based on "VHL Binding Assay Kit - BPS Bioscience". [1][13]3. Vertex AI Search, based on "Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC". [18]4. Vertex AI Search, based on "Protein-ligand binding measurements using fluorescence polarization - BMG Labtech". [19]5. Vertex AI Search, based on "(S,R,S)-AHPC-CO-PEG3-propargyl, 2374122-30-0 | BroadPharm". [9]6. Vertex AI Search, based on "HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation | PNAS". [3]7. Vertex AI Search, based on "Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC". [4]8. Vertex AI Search, based on "Fluorescence Polarization in GPCR Research". [20]9. Vertex AI Search, based on "Search for interaction between a soluble protein and a ligand by fluorescence polarization measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS". [21]10. Vertex AI Search, based on "Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society". [22]11. Vertex AI Search, based on "PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm". [7]12. Vertex AI Search, based on "An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands - Benchchem". [11]13. Vertex AI Search, based on "Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein". [2]14. Vertex AI Search, based on "Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC". [23]15. Vertex AI Search, based on "FIH-1: a novel protein that interacts with HIF-1α and VHL to mediate repression of HIF-1 transcriptional activity - Genes & Development". [24]16. Vertex AI Search, based on "VHL Binding Assay Kit - BPS Bioscience". [15]17. Vertex AI Search, based on "Biophysical characterization of compounds 1-4 binding to VHL. A)... - ResearchGate". [12]18. Vertex AI Search, based on "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4". [25]19. Vertex AI Search, based on "Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC". [26]20. Vertex AI Search, based on "A Comparative Analysis of (S,R,S)-Ahpc-O-CF3 and Other VHL Ligands for Targeted Protein Degradation - Benchchem". [27]21. Vertex AI Search, based on "(S,R,S)-AHPC hydrochloride | CAS 1448189-80-7 - Selleck Chemicals". [5]22. Vertex AI Search, based on "(S,R,S)-AHPC-Me hydrochloride (VHL ligand 2 hydrochloride) | Ligands for E3 Ligase". [6]23. Vertex AI Search, based on "(S,R,S)-AHPC-CO-PEG3-propargyl - Tenova Pharma". [10]24. Vertex AI Search, based on "(S,R,S)-AHPC-Me (VHL ligand 2) | Ligands for E3 Ligase | MedChemExpress". [28]25. Vertex AI Search, based on "How do I interpret this binding curve in fluorescence polarization competition assay?". [29]26. Vertex AI Search, based on "VHL Binding Assay Kit, AMS.78805 - Amsbio". [13]27. Vertex AI Search, based on "Establishing and optimizing a fluorescence polarization assay - Molecular Devices". [14]28. Vertex AI Search, based on "Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience". [16]29. Vertex AI Search, based on "Chemical structures of VHL ligands and their binding affinities to VHL... | Download Scientific Diagram - ResearchGate". [30]30. Vertex AI Search, based on "(S,R,S)-AHPC-propargyl (VH032-propargyl) | VHL Ligand | MedChemExpress". [8]31. Vertex AI Search, based on "In Solution Assays: Fluorescence Polarization - Glycopedia". [31]32. Vertex AI Search, based on "(S,R,S)-AHPC-PEG3-N3 | E3 Ligase Ligand-Linker Conjugate | TargetMol". [32]33. Vertex AI Search, based on "Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences". [33]34. Vertex AI Search, based on "Where can I find a good protocol for calculating binding affinity of a fluorescent ligand?". [34]35. Vertex AI Search, based on "Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC".

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 3. pnas.org [pnas.org]

- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S,R,S)-AHPC-CO-PEG3-propargyl, 2374122-30-0 | BroadPharm [broadpharm.com]

- 10. tenovapharma.com [tenovapharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. amsbio.com [amsbio.com]

- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 18. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 21. Search for interaction between a soluble protein and a ligand by fluorescence polarization measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. genesdev.cshlp.org [genesdev.cshlp.org]

- 25. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 32. (S,R,S)-AHPC-PEG3-N3 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]

- 33. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 34. researchgate.net [researchgate.net]

Precision Linker Engineering: PEG3 vs. PEG5 in VHL PROTAC Efficacy

Executive Summary: The "Reach" vs. "Fold" Paradigm

In the rational design of VHL-recruiting PROTACs, the choice between a PEG3 (approx. 13 atoms) and PEG5 (approx. 19 atoms) linker is not merely a matter of spacing—it is a determinant of ternary complex topology, cooperativity, and cell permeability.

-

PEG3 Linkers are the "Goldilocks" choice for targets requiring high positive cooperativity (

). They are often short enough to induce de novo protein-protein interactions (PPIs) between the ligase and the target but require precise exit vector alignment. -

PEG5 Linkers act as "flexible enablers." They are essential when the target ubiquitination zone is distal (>15 Å) from the binding pocket or when steric clashes prevent the formation of a compact ternary complex.

Verdict: Use PEG3 to maximize selectivity and permeability (lower TPSA). Use PEG5 to salvage "dead" degraders where the E3-Target interface is sterically obstructed or to enable homo-dimerization (e.g., VHL-VHL).

Mechanistic Foundation: The Zone of Ubiquitination

The linker's primary role is to position the target protein within the "Zone of Ubiquitination"—the effective radius where the E2 ubiquitin-conjugating enzyme can transfer ubiquitin to a surface lysine on the target.

Ternary Complex Dynamics

-

Cooperativity (

): Defined as-

PEG3: Often facilitates a "folded" linker conformation (e.g., MZ1), pulling the target and VHL into a tight embrace. This creates a stable, cooperative complex.

-

PEG5: The increased entropic penalty of the longer chain often results in non-cooperative binding (

), relying solely on the affinity of the individual warheads.

-

Visualization: Linker Length Impact on Ubiquitination

Figure 1: Mechanistic impact of linker length. PEG3 promotes compact, cooperative complexes, while PEG5 allows flexibility for distal ubiquitination.

Comparative Analysis: PEG3 vs. PEG5

Physicochemical Properties

The addition of two ethylene glycol units (PEG3

| Property | PEG3 Linker | PEG5 Linker | Impact on Efficacy |

| Length (approx.) | ~13 Å (extended) | ~19 Å (extended) | PEG5 spans larger distances but incurs higher entropic cost. |

| TPSA (Polar Surface Area) | Lower | Higher (+ ~18-20 Ų) | PEG3 is generally more cell-permeable. PEG5 risks getting stuck in membranes or excluded. |

| Conformational Flexibility | Moderate | High | PEG3 favors "folded" states shielding polar oxygens; PEG5 is more solvent-exposed. |

| Solubility | Moderate | High | PEG5 improves aqueous solubility but may reduce passive diffusion. |

Case Study 1: VHL Homo-PROTACs (The "Reach" Requirement)

A definitive study by Maniaci et al. on VHL homo-PROTACs (molecules that dimerize VHL to induce self-degradation) demonstrates where PEG5 is superior.

-

The Challenge: To dimerize VHL, the two ligands must adopt a specific "crossed" orientation.

-

The Data:

-

CM09 (PEG3): Ineffective. The linker is too short to allow the necessary dimerization interface.

-

CM11 (PEG5): Highly Potent (

nM). The extra length allows the "reach" required for the VHL-VHL interface.

-

Case Study 2: EGFR Degradation (The Selectivity Switch)

Research by Burslem et al.[1][2] (2018) on EGFR/HER2 degraders highlights the selectivity power of shorter linkers.[1][2]

-

The Challenge: Discriminate between homologous kinases EGFR and HER2.

-

The Data:

-

PEG2 Variant: Degrades both EGFR and HER2.[1]

-

PEG3 Variant: Selectively degrades EGFR only.

-

Mechanism: The PEG3 linker constrains the ternary complex geometry such that it accommodates EGFR but creates a steric clash with HER2, preventing productive ubiquitination.

-

Experimental Protocols

To validate the choice between PEG3 and PEG5, you must perform parallel synthesis and testing.

Modular Synthesis Protocol (Click Chemistry)

This protocol uses a "Click" approach for rapid library generation.

Reagents:

-

VHL Ligand-Alkyne (e.g., VH032-alkyne)

-

Target Ligand-Azide

-

Linkers:

-PEG3-

Step-by-Step Workflow:

-

Dissolution: Dissolve VHL-alkyne (1 eq) and Target-azide (1 eq) in

-BuOH/H2O (1:1). -

Catalyst Prep: Prepare a fresh solution of CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq).

-

Reaction: Add catalyst to the reaction mixture. Stir at RT for 2-4 hours.

-

Monitoring: Check via LC-MS. Look for mass shift:

. -

Purification: HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Validation: 1H NMR to confirm triazole formation (singlet at ~7.5-8.0 ppm).

Ternary Complex Stability Assay (TR-FRET)

Objective: Determine if PEG3 or PEG5 promotes better complex stability.

-

Labeling: Label VHL with Terbium (Donor) and Target Protein with BODIPY/Alexa488 (Acceptor).

-

Titration: Dispense VHL (10 nM) and Target (10 nM) into 384-well plate.

-

Dosing: Add PROTAC (PEG3 vs PEG5) in a dose-response (1 nM to 10

M). -

Readout: Measure TR-FRET signal (340 nm Ex / 495 nm & 520 nm Em).

-

Analysis: Plot FRET ratio vs. [PROTAC]. A "bell-shaped" curve (Hook effect) is expected.

-

Higher Amplitude: Indicates a more populated ternary complex (likely PEG3 if cooperative).

-

Shifted Peak: Indicates affinity changes.

-

Visualization: Experimental Decision Tree

Figure 2: Workflow for empirically selecting the optimal linker length.

Decision Matrix

Use this table to guide your final selection during lead optimization.

| Scenario | Recommended Linker | Rationale |

| High Homology Targets (e.g., Kinase isoforms) | PEG3 | Restricts geometry to exclude off-targets (e.g., EGFR vs HER2). |

| Surface-Exposed Lysines (Easy access) | PEG3 | Sufficient reach; lower MW and TPSA improve cell entry. |

| Buried Binding Pockets | PEG5 | Necessary to exit the pocket and reach the E3 ligase without clashing. |

| Homo-PROTACs (Dimerization) | PEG5 | Required to allow the "crossed" conformation for VHL dimerization. |

| Low Cell Permeability | PEG3 | Fewer ether oxygens reduce TPSA and hydrogen bond donor/acceptor count. |

References

-

Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications. Link

-

Burslem, G. M., et al. (2018).[1][3] "The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study." Cell Chemical Biology. Link

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

-

Atilaw, Y., et al. (2021). "Impact of Linker Composition on VHL PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. Link

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

Sources

Evaluating Hook Effect in PROTACs Using AHPC Linkers

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the Hook Effect (or prozone effect) is a thermodynamic phenomenon where degradation efficacy diminishes at high compound concentrations.[1] While this effect is intrinsic to the three-body binding equilibrium of all PROTACs, it manifests uniquely in AHPC (VHL-recruiting) chimeras compared to Cereblon (CRBN)-recruiting alternatives.

This guide provides a technical framework for evaluating the hook effect in AHPC-based PROTACs. Unlike CRBN ligands (e.g., Pomalidomide), which often exhibit weak affinity (

Part 1: Thermodynamic Basis of the Hook Effect

The hook effect is driven by the competition between binary and ternary complex formation. For a PROTAC to function, it must bridge the Protein of Interest (POI) and the E3 Ligase (VHL).[2][3][4]

-

Optimal Concentration:

. The PROTAC acts as a bridge, forming the productive POI-PROTAC-E3 complex. -

Excess Concentration (Hook Zone):

. The PROTAC saturates the binding sites on both the POI and the E3 ligase independently. This forms non-productive binary complexes (POI-PROTAC and E3-PROTAC), preventing the two proteins from meeting.[2]

Visualization: The Thermodynamic Equilibrium

The following diagram illustrates the transition from productive ternary complexes to non-productive binary saturation.

Caption: At optimal concentrations, PROTACs bridge POI and E3 (Green). At excess concentrations, binary complexes dominate (Grey), inhibiting ubiquitination.

Part 2: Comparative Analysis (AHPC/VHL vs. IMiD/CRBN)

The choice of E3 ligase ligand fundamentally dictates the shape of the degradation curve. AHPC (VHL) and Pomalidomide (CRBN) differ significantly in binding kinetics, which impacts how the hook effect is observed experimentally.

Table 1: Comparative Hook Effect Profiles

| Feature | AHPC (VHL-Recruiting) | IMiD (CRBN-Recruiting) | Impact on Hook Effect |

| Ligand Affinity ( | High (Typically 50–200 nM) | Moderate/Low (1–10 | AHPC PROTACs saturate the E3 ligase at lower concentrations, potentially causing an earlier hook effect onset. |

| Cooperativity ( | Often high positive cooperativity (e.g., MZ1). | Variable; often relies on "molecular glue" effects.[5] | High cooperativity in AHPC systems stabilizes the ternary complex, widening the effective concentration window despite high affinity. |

| Linker Sensitivity | Critical. Strict spatial requirements. | Flexible. CRBN is more promiscuous. | Incorrect linker length in AHPC PROTACs often results in no degradation rather than a hook effect, due to steric clashes preventing ternary formation. |

| Hook Onset ( | Sharp peak, often 1–5 | Broader plateau, often >10 | AHPC requires finer titration steps in the nM range to catch the peak efficacy ( |

Expert Insight:

Because AHPC binds VHL tightly, the "E3 saturation" side of the equilibrium happens quickly. If your AHPC-PROTAC shows no degradation at 10

Part 3: Experimental Protocols for Evaluation

To scientifically validate the hook effect, one must distinguish it from cellular toxicity or compound insolubility. The following workflows ensure data integrity.

Protocol A: The "Bell-Curve" Western Blot

Objective: Visualize the biphasic dose-response curve characteristic of the hook effect.

Reagents:

-

Cell line expressing POI and VHL (e.g., HEK293, HeLa).[2]

-

AHPC-based PROTAC.

-

Lysis buffer (RIPA + Protease Inhibitors).

-

Primary antibodies (POI, VHL, Loading Control).

Step-by-Step Methodology:

-

Seeding: Seed cells in 6-well plates to reach 70% confluency.

-

Dosing (Critical Step): Treat cells with the PROTAC for 16–24 hours using a logarithmic dilution series covering 4 orders of magnitude.

-

Recommended Concentrations: 0 (DMSO), 1 nM, 10 nM, 100 nM, 1

M, 10 -

Rationale: AHPC hook effects often manifest between 1

M and 10

-

-

Lysis & Blotting: Harvest cells, normalize total protein (BCA assay), and perform SDS-PAGE/Western Blot.

-

Quantification: Densitometry analysis normalized to loading control.

-

Analysis: Plot [PROTAC] (x-axis, log scale) vs. % Protein Abundance (y-axis).

-

Success Criteria: A "U-shaped" or "J-shaped" curve where protein levels decrease at nanomolar concentrations and return to near-baseline at micromolar concentrations confirms the hook effect.

-

Protocol B: TR-FRET Ternary Complex Competition Assay

Objective: Biophysically prove that high concentrations disrupt the ternary complex.

Mechanism: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) pair where the POI is tagged with a donor (e.g., Terbium) and VHL is tagged with an acceptor (e.g., GFP/Red).

Step-by-Step Methodology:

-

Setup: Mix Recombinant POI-Tb and VHL-Acceptor in assay buffer.

-

Titration: Add PROTAC in a dose-response format (0.1 nM to 100

M). -

Measurement: Incubate for 60 minutes and measure TR-FRET signal.

-

Data Interpretation:

-

Phase 1 (Ascending): Signal increases as PROTAC bridges POI and VHL.

-

Phase 2 (Peak): Maximum ternary complex formation.

-

Phase 3 (Descending/Hook): Signal decreases as excess PROTAC saturates individual proteins, breaking the bridge.

-

Validation: If the signal drops at high concentrations, the mechanism is confirmed as the thermodynamic hook effect.

-

Part 4: Diagnostic Decision Tree

Use this logic flow to interpret your experimental data.

Caption: Diagnostic workflow to distinguish the Hook Effect from compound inactivity using dose-response analysis.

References

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. [Link]

-

Roy, M. J., et al. (2019). "SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency." ACS Chemical Biology, 14(3), 361–368. [Link]

-

Douglass, E. F., et al. (2013). "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society, 135(16), 6092–6099. [Link]

-

Riching, K. M., et al. (2018).[6] "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology, 13(9), 2758–2770. [Link]

-

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. [Link]

Sources

- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. pnas.org [pnas.org]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (S,R,S)-AHPC-CO-PEG3-propargyl

For Researchers, Scientists, and Drug Development Professionals